1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular weight of 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide is 175.25 . Its molecular formula is C7H13NO2S . The InChI code is 1S/C7H13NO2S/c1-7(4-5-7)11(9,10)8-6-2-3-6/h6,8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.25 . It is stored at room temperature .Scientific Research Applications
1. Asymmetric Cyclopropanation and Synthesis of Indane Derivatives
An innovative approach using 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide involves AlCl3-promoted [2 + 3]-cycloaddition with N-benzylic sulfonamides. This process leads to the stereoselective construction of indane derivatives, a class of chemical compounds with potential pharmaceutical applications. The mechanism is distinct, as the cyclopropane acts as a 2-styrylmalonate source, offering a high-yielding and rapid synthesis method (Zhu et al., 2014).
2. Synthesis of Cyclopropane Products via Organocatalysis
Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been employed as organocatalysts. These catalysts enable the reaction between α,β-unsaturated aldehydes and sulfur ylides, resulting in cyclopropane products with up to 99% enantiomeric excesses. This application highlights the potential for precise control in the synthesis of cyclopropane derivatives (Hartikka et al., 2007).
3. Role in Cyclopropanation Reactions for Drug Discovery
Cyclopropanes are vital in medicinal chemistry, often found in drug compounds. A strategy employing cyclopropane-containing lead-like compounds, fragments, and building blocks has been developed for drug discovery. This approach uses bifunctional cyclopropane as a precursor, allowing for diverse chemical space exploration in the context of new pharmaceuticals (Chawner et al., 2017).
4. Gold(I)-Catalyzed Intramolecular Hydroamination
Gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted 2-(arylmethylene)cyclopropylcarbinols have been explored. This process yields isoxazolidine derivatives, achieved through regioselective cleavage of a carbon-carbon single bond in the cyclopropane. Such reactions are significant for creating complex organic structures potentially useful in pharmaceuticals (Zhang et al., 2012).
properties
IUPAC Name |
1-(cyclopropylmethyl)cyclopropane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7(3-4-7)5-6-1-2-6/h6H,1-5H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCDFSJBNGOLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CC2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide |
Synthesis routes and methods
Procedure details
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